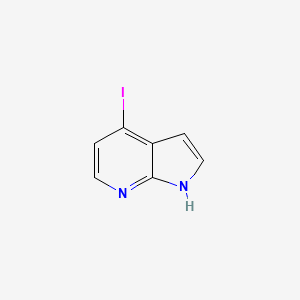

4-Iodo-7-azaindole

Vue d'ensemble

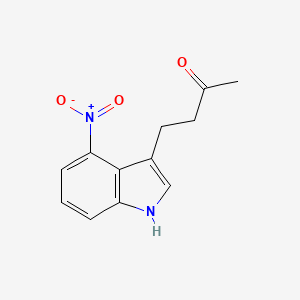

Description

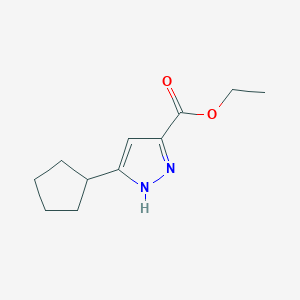

4-Iodo-1H-pyrrolo[2,3-b]pyridine, also known as 4-I-PBP, is an organic compound that belongs to the pyrrolopyrazine family. It is a colorless solid that has a wide range of applications in the fields of organic synthesis, medicinal chemistry, and materials science. 4-I-PBP is a versatile compound, used as a reagent in the synthesis of various heterocyclic compounds, such as pyridines, pyrazoles, and quinolines. It is also used as a starting material for the synthesis of biologically active compounds, including drugs and drug intermediates.

Applications De Recherche Scientifique

Réactions de couplage croisé catalysées par des métaux

Les azaindoles, y compris le 4-iodo-7-azaindole, peuvent être obtenus par diverses méthodes, y compris celles impliquant des réactions catalysées par des métaux . Ce noyau a fasciné la communauté scientifique en raison de sa synthèse difficile et de son activité biologique pertinente . Les diverses méthodologies synthétiques développées à ce jour impliquant une réaction catalysée par un métal pour obtenir des azaindoles et leur fonctionnalisation sont présentées .

Découverte de médicaments

Le motif 7-azaindole, qui comprend le this compound, a suscité un intérêt considérable dans le domaine de la découverte de médicaments . En raison de leurs puissantes propriétés médicinales, le développement de techniques synthétiques élégantes pour la fonctionnalisation des 7-azaindoles continue d'être un domaine de recherche actif .

Inhibiteurs de kinases

Le squelette d'azaindole, y compris le this compound, a été utilisé dans la conception d'inhibiteurs de kinases . Les kinases PIM, qui se sont avérées être régulées à la hausse dans de nombreuses malignités hématologiques et tumeurs solides, sont l'une des cibles .

Synthèse d'applications biomédicales

Les 1H-pyrazolo[3,4-b]pyridines, un groupe de composés hétérocycliques qui comprend le this compound, ont été décrites dans plus de 5 500 références (2 400 brevets) à ce jour . Cet article porte sur l'analyse de la diversité des substituants présents aux positions N1, C3, C4, C5 et C6, les méthodes synthétiques utilisées pour leur synthèse, à partir d'un pyrazole ou d'une pyridine préformés, et les applications biomédicales de ces composés .

Fonctionnalisation globale du cycle

Les progrès récents en chimie catalysée par des métaux ont soutenu le développement réussi d'un certain nombre de méthodes nouvelles et efficaces pour la fonctionnalisation du motif 7-azaindole . Cela comprend la fonctionnalisation globale du cycle des 7-azaindoles qui sont potentiellement des pharmacophores pour diverses cibles thérapeutiques .

Hétérocycles halogénés

Le 4-iodo-1H-pyrrolo[2,3-b]pyridine fait partie des hétérocycles halogénés . Ces composés sont fournis aux chercheurs en découverte précoce dans le cadre d'une collection de produits chimiques uniques .

Mécanisme D'action

Target of Action

The primary target of 4-Iodo-7-azaindole, also known as 4-Iodo-1H-pyrrolo[2,3-b]pyridine, is the Tyrosine Protein Kinase SRC . This kinase plays a crucial role in regulating cellular processes such as proliferation, differentiation, survival, and migration .

Mode of Action

This compound interacts with its target by docking into the purine binding site of the kinase . The 7-azaindole core of the compound, which is an adenine mimetic heterocyclic, is expected to interact with the hinge region of the kinase . This moiety can engage with the first hydrophobic pocket opposite the gatekeeper that exists in both the active and inactive shape by adding a first aromatic ring .

Pharmacokinetics

These include Lipinski’s rule of five, solubility, pK A, lipophilicity, and target binding .

Result of Action

The result of this compound’s action is primarily antiproliferative . It has been shown to have significant antiproliferative activity on the MCF-7 breast cancer cell line . This suggests that the compound could potentially be used in the treatment of certain types of cancer.

Analyse Biochimique

Biochemical Properties

4-Iodo-1H-pyrrolo[2,3-b]pyridine plays a crucial role in biochemical reactions, particularly as an inhibitor of fibroblast growth factor receptors (FGFRs). It has been shown to interact with FGFR1, FGFR2, and FGFR3, exhibiting potent inhibitory activity with IC50 values of 7, 9, and 25 nM, respectively . The compound binds to the FGFRs, preventing their activation and subsequent signal transduction, which is essential for cell proliferation and migration.

Cellular Effects

The effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine on various cell types have been extensively studied. In breast cancer 4T1 cells, the compound inhibits cell proliferation and induces apoptosis . Additionally, it significantly reduces the migration and invasion of these cells, highlighting its potential as an anti-cancer agent. The compound also affects cell signaling pathways, including the RAS-MEK-ERK and PI3K-Akt pathways, which are critical for cell survival and proliferation .

Molecular Mechanism

At the molecular level, 4-Iodo-1H-pyrrolo[2,3-b]pyridine exerts its effects by binding to the hinge region of FGFRs, forming hydrogen bonds with the backbone carbonyl of E562 and NH of A564 . This binding inhibits the autophosphorylation of tyrosine residues in the cytoplasmic tail of the receptor, thereby blocking downstream signaling pathways. The compound’s ability to inhibit FGFRs makes it a promising candidate for targeted cancer therapy.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that the compound maintains its inhibitory effects on FGFRs and its anti-proliferative effects on cancer cells, although some degradation products may form over time.

Dosage Effects in Animal Models

The effects of 4-Iodo-1H-pyrrolo[2,3-b]pyridine vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without significant toxicity . At higher doses, toxic effects such as weight loss and organ damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

4-Iodo-1H-pyrrolo[2,3-b]pyridine is involved in metabolic pathways that include interactions with various enzymes and cofactors. The compound is metabolized primarily in the liver, where it undergoes oxidative and conjugative reactions . These metabolic processes can affect the compound’s bioavailability and efficacy, as well as its potential for adverse effects.

Transport and Distribution

Within cells and tissues, 4-Iodo-1H-pyrrolo[2,3-b]pyridine is transported and distributed through interactions with specific transporters and binding proteins . The compound’s distribution is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues. This property is crucial for its therapeutic effects, as it ensures adequate concentrations at target sites.

Subcellular Localization

The subcellular localization of 4-Iodo-1H-pyrrolo[2,3-b]pyridine is primarily in the cytoplasm, where it interacts with FGFRs and other biomolecules . The compound’s activity is influenced by its localization, as it needs to be in proximity to its target receptors to exert its inhibitory effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific cellular compartments.

Propriétés

IUPAC Name |

4-iodo-1H-pyrrolo[2,3-b]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5IN2/c8-6-2-4-10-7-5(6)1-3-9-7/h1-4H,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCHGYPNRADCIKG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=CC(=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40619271 | |

| Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

319474-34-5 | |

| Record name | 4-Iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40619271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-iodo-1H-pyrrolo[2,3-b]pyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]acetic acid](/img/structure/B1323335.png)

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)

![4-[(tert-Butoxycarbonyl)amino]-1H-indole-3-carboxylic acid](/img/structure/B1323337.png)

![1-[2-[(Tert-butoxycarbonyl)amino]ethyl]-1H-indole-6-carboxylic acid](/img/structure/B1323338.png)